molecular formula C12H22N2O3 B13387333 tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

Cat. No.: B13387333
M. Wt: 242.31 g/mol
InChI Key: SJJOECCNWILPJF-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and protection reactions. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The overall yield of the synthesis can reach up to 59.5% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate. Reaction conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate is unique due to its specific functional groups and structural features, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules highlight its importance in scientific research and industrial applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)16-8-9(7-13)14-10(15)17-12(4,5)6/h9H,8H2,1-6H3,(H,14,15)

InChI Key

SJJOECCNWILPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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